molecular formula C8H7N3O2 B12834951 5-Methyl-6-nitroimidazo[1,2-a]pyridine

5-Methyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B12834951
M. Wt: 177.16 g/mol
InChI Key: KRGMAOFLPPPRHV-UHFFFAOYSA-N
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Description

5-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both a nitro group and a methyl group on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-methylimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes involved in critical biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitroimidazo[1,2-a]pyridine
  • 7-Methyl-3-nitroimidazo[1,2-a]pyridine
  • 2-Methyl-5-nitroimidazo[1,2-a]pyridine

Uniqueness

5-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-6-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3

InChI Key

KRGMAOFLPPPRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)[N+](=O)[O-]

Origin of Product

United States

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